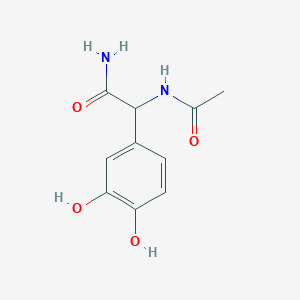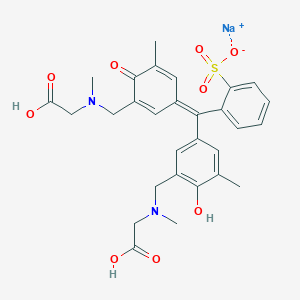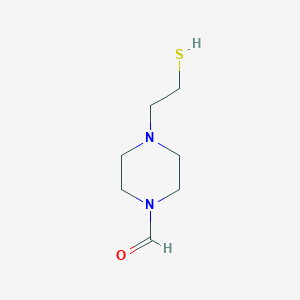
2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide can be achieved through the reduction of acetophenone. The specific steps involve reacting acetophenone with acetic anhydride in a methanol solution . This reaction yields 3,4-dihydroxyphenylacetamide as the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are strictly adhered to during the production process to prevent any hazardous incidents .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols .
Scientific Research Applications
2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.
Medicine: Research explores its potential therapeutic applications, including its use in drug development for treating certain diseases.
Industry: Due to its chemical properties, it is utilized in the formulation of cosmetics and skincare products.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating enzymatic activities and influencing cellular signaling pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
- 2-(3,4-Dihydroxyphenyl)acetamide
- N-(2-Hydroxyphenyl)acetamide
- 2-Acetamido-4-methoxyphenyl diselenide
Comparison: 2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher solubility in organic solvents and possesses notable antioxidant activity .
Properties
CAS No. |
536754-73-1 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-acetamido-2-(3,4-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-5(13)12-9(10(11)16)6-2-3-7(14)8(15)4-6/h2-4,9,14-15H,1H3,(H2,11,16)(H,12,13) |
InChI Key |
YISHZKQUAALBTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC(=C(C=C1)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)



![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)

![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)
![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)




![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
